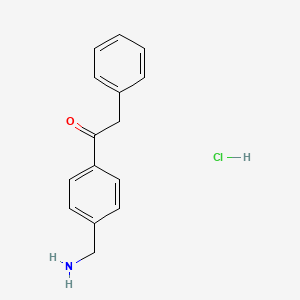
1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride
Übersicht
Beschreibung
1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride is a useful research compound. Its molecular formula is C15H16ClNO and its molecular weight is 261.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride, also known by its CAS number 66522-66-5, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of this compound is largely attributed to the presence of the aminomethyl group, which enables it to form hydrogen bonds with various biological targets. This interaction can influence metabolic pathways and modulate enzyme activities. Notably, the compound has been shown to interact with neurotransmitter systems, suggesting potential applications in neuropharmacology.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits antibacterial and antifungal activities. In vitro studies have demonstrated its efficacy against several bacterial strains and fungi, though further investigation is necessary to establish its therapeutic viability.
Neuropharmacological Effects
The compound has shown promise in influencing neurotransmitter systems, making it a candidate for neuropharmacological research. Its ability to modulate enzyme activity could lead to therapeutic effects in conditions related to neurotransmitter imbalances.
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various derivatives similar to this compound against cancer cell lines. The compounds exhibited significant activity against MCF-7 (breast cancer) cells, indicating potential for further development as anticancer agents .
- Enzyme Interaction Studies : Investigations into the interaction of this compound with specific enzymes have revealed its potential as an inhibitor. The presence of the aminomethyl group allows for effective binding with enzyme active sites, leading to modulation of enzymatic activity .
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | Antibacterial, antifungal | Enzyme modulation, neurotransmitter interaction | Promising for neuropharmacology |
| 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride | Neuroprotective | Receptor interaction | Similar structural properties |
| Arylpiperazine derivatives | Analgesic | Receptor modulation | Demonstrated potent analgesic effects |
Eigenschaften
IUPAC Name |
1-[4-(aminomethyl)phenyl]-2-phenylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12;/h1-9H,10-11,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVABHQXGOIXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695789 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24244-39-1 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















